molecular formula C8H8N2O B1320872 5-Methylbenzo[d]isoxazol-3-amine CAS No. 89976-56-7

5-Methylbenzo[d]isoxazol-3-amine

Cat. No.: B1320872
CAS No.: 89976-56-7
M. Wt: 148.16 g/mol
InChI Key: GNWQLQVKOQHMPF-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]isoxazol-3-amine (CAS 89976-56-7) is a high-value amino-substituted benzisoxazole derivative serving as a versatile building block in organic and medicinal chemistry research . This compound features a fused benzisoxazole ring system, with a molecular formula of C 8 H 8 N 2 O and a molecular weight of 148.16 g/mol . Its structure incorporates both an amine functional group and an isoxazole ring, making it a privileged scaffold for the synthesis of more complex molecules. In practical research applications, this compound is primarily utilized as a key synthetic intermediate. It has been demonstrated to undergo sulfonylation reactions to produce novel sulfonamide derivatives . For instance, it can be reacted with sulfonyl chlorides, such as 2,4-dimethoxybenzene-1-sulfonyl chloride, under conditions like microwave irradiation in pyridine to generate targeted sulfonamide compounds for further biological evaluation . Researchers value this compound for its role in constructing molecular libraries aimed at drug discovery and the development of new chemical entities. Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or animal consumption, diagnostic use, or any therapeutic applications. All necessary safety data sheets should be consulted before use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

5-methyl-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWQLQVKOQHMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595548
Record name 5-Methyl-1,2-benzoxazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89976-56-7
Record name 5-Methyl-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-benzisoxazol-3-amine
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Reactivity and Chemical Transformations of 5 Methylbenzo D Isoxazol 3 Amine

Nucleophilic Properties of the Exocyclic Amine Moiety

The exocyclic amine at the 3-position of the 5-methylbenzo[d]isoxazole core is a primary nucleophilic site. This allows it to readily react with a variety of electrophilic partners, initiating condensation and cyclization cascades for the synthesis of novel fused heterocyclic structures.

The reaction between 3-amino-5-methylisoxazole (B124983), a related isoxazole (B147169) compound, and activated enol ethers such as diethyl ethoxymethylenemalonate (EMME), ethoxymethylenecyanoacetates (EMCA), and ethoxymethylenemalononitriles (EMMN) serves as a foundational model for understanding the reactivity of the amine moiety. imist.malew.ro The amino group acts as the nucleophile, attacking the electrophilic methylene carbon of the enol ether, which results in the elimination of an ethoxy group. lew.ro This condensation reaction, typically performed in a refluxing solvent like xylene or ethanol, leads to the formation of intermediate isoxazolyl enamines. imist.malew.roimist.ma

The structure of the enol ether plays a critical role in the subsequent reactivity of the enamine intermediate. For instance, reactions with ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile derivatives tend to yield stable isoxazolyl enamines as the final products under neutral conditions. imist.ma

Table 1: Synthesis of Isoxazolyl Enamines from 3-Amino-5-methylisoxazole and Enol Ethers.
Enol Ether ReactantSolvent/ConditionsProduct TypeYield (%)Reference
Ethoxymethylenemalonates (EMM)Ethanol, refluxIsoxazolylenamines74-96 lew.ro
Ethoxymethylenecyanoacetates (EMCA)Ethanol, refluxIsoxazolylenaminesGood lew.ro
Ethoxymethylenemalononitriles (EMMN)Xylene, refluxIsoxazolylenaminesNot specified imist.ma

Following the initial formation of isoxazolyl enamines, an intramolecular cyclization can occur, particularly when the enamine is derived from diethyl ethoxymethylenemalonate. imist.ma In these cases, the reaction, when performed in refluxing xylene, does not stop at the enamine stage. imist.ma Instead, the nitrogen atom of the isoxazole ring acts as an internal nucleophile, attacking one of the proximate ester carbonyl groups. lew.ro This thermal cyclization process leads to the formation of fused isoxazolopyrimidinone ring systems in excellent yields. imist.malew.ro

However, the cyclization is highly dependent on the substituents of the intermediate enamine. Intermediates derived from ethoxymethylenecyanoacetate (EMCA) or ethoxymethylenemalononitrile (EMMN) fail to cyclize under the same neutral conditions. imist.malew.ro This difference in reactivity highlights the electronic and steric factors governing these intramolecular transformations. Successful cyclization of these latter derivatives may require harsher conditions, such as the presence of a Lewis acid like AlCl3 and a high-boiling solvent like nitrobenzene, as has been observed in analogous heterocyclic systems. imist.ma

Table 2: Preparation of Isoxazolopyrimidinones via Intramolecular Cyclization.
Enamine Precursor (from EMM derivative)ConditionsProductYield (%)Reference
R = HXylene, refluxIsoxazolo[2,3-a]pyrimidinone68 imist.ma
R = CH3Xylene, refluxIsoxazolo[2,3-a]pyrimidinone85 imist.ma
R = C2H5Xylene, refluxIsoxazolo[2,3-a]pyrimidinone88 imist.ma
R = C6H5Xylene, refluxIsoxazolo[2,3-a]pyrimidinone80 imist.ma

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comorientjchem.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. orientjchem.orgnih.gov 5-Methylbenzo[d]isoxazol-3-amine is an excellent candidate for MCRs, leveraging the reactivity of its amino group to engage with various reaction partners.

While specific examples involving this compound are not detailed in the provided search results, the general reactivity of aminoisoxazoles in MCRs provides a strong precedent. researchgate.net Three-component reactions involving an amino-heterocycle, an aldehyde, and a β-ketoester (like ethyl acetoacetate) or similar active methylene compound are common strategies for synthesizing fused heterocyclic systems. mdpi.comorientjchem.org In a typical pathway, the amine condenses with an aromatic aldehyde to form a Schiff base or imine intermediate. This is followed by reaction with the enolized β-ketoester and subsequent cyclization to yield complex structures like isoxazol-5(4H)-ones. mdpi.comorientjchem.org The use of various aromatic aldehydes allows for the introduction of diverse substituents into the final product.

The true power of MCRs lies in their ability to generate diverse and novel ring systems. The Groebke-Blackburn-Bienaymé reaction, a well-known isocyanide-based MCR, utilizes a 2-aminoazole (like this compound), an aldehyde, and an isocyanide. nih.gov This reaction, typically catalyzed by a Lewis or Brønsted acid, leads to the formation of fused aminoimidazoles. nih.gov This strategy provides a rapid and efficient pathway to novel N-fused ring systems with significant potential for structural diversification, driven by the choice of the aldehyde and isocyanide components. nih.gov Another example involves the ring transformation of isoxazole carbaldehydes with diamines to form benzodiazepine C-nucleosides, showcasing how the isoxazole ring can be manipulated to create entirely new heterocyclic cores. nih.gov

Derivatization and Functionalization Strategies

Beyond its participation in ring-forming reactions, this compound can undergo various derivatization and functionalization reactions. These strategies aim to modify the core structure to tune its physicochemical properties.

Simple N-alkylation of the exocyclic amine is a common derivatization. For example, N-methylated derivatives such as Methyl-(5-methyl-benzo[d]isoxazol-3-yl)-amine and 5-Bromo-N-methylbenzo[d]isoxazol-3-amine have been reported. Functionalization can also occur on the benzene (B151609) ring portion of the molecule. Electrophilic aromatic substitution reactions, such as bromination, can introduce substituents onto the benzo moiety, as seen in 5-Bromo-N-methylbenzo[d]isoxazol-3-amine. These derivatization strategies are crucial for creating analogues with modified biological or material properties.

Electrophilic Substitution Reactions on the Benzene Ring (e.g., Bromination)

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of the amino and methyl groups, which are both ortho-, para-directing. The isoxazole moiety, being a heterocyclic system, also influences the electron density of the fused benzene ring.

Bromination:

The bromination of this compound is an example of an electrophilic substitution reaction. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the benzene ring. The amino group at position 3 and the methyl group at position 5 are both activating and ortho-, para-directing. Therefore, electrophilic attack is expected to occur at positions 4, 6, and 7.

In a related compound, 3-phenyl-1,2-benzisoxazole, prolonged treatment with bromine in acetic acid at room temperature has been reported to yield the 5-bromo derivative. This suggests that the benzene part of the benzisoxazole system is susceptible to electrophilic attack. For this compound, the activating groups would facilitate bromination under milder conditions. A potential outcome of the bromination of this compound is the formation of a mono-brominated product, with the bromine atom likely substituting at the position most activated by the combined directing effects of the amino and methyl groups. The use of reagents like N-bromosuccinimide (NBS) in an acidic medium can also be employed for such transformations. arkat-usa.org

The reaction conditions for the bromination of pyrrolo[1,2-a]quinoxalines have been optimized using tetrabutylammonium tribromide (TBATB), leading to regioselective C3-bromination or C1, C3-dibromination depending on the reaction temperature. nih.gov This highlights the importance of reaction conditions in controlling the outcome of electrophilic bromination. A general procedure for C3-bromination involves stirring the substrate with TBATB in acetonitrile (B52724) at 80 °C. nih.gov

ReactantReagentProductReference
Pyrrolo[1,2-a]quinoxalineTetrabutylammonium tribromide (TBATB)C3-brominated or C1, C3-dibrominated products nih.gov
ChalconesN-bromosuccinimide (NBS) / PTSA in Methanolα-methoxy bromide derivatives arkat-usa.org

N-Substitution of the Amine Nitrogen

The exocyclic amino group at the 3-position of the isoxazole ring is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents.

N-Acylation:

The amine group of this compound can readily react with acyl chlorides or acid anhydrides to form the corresponding N-acylated derivatives (amides). This reaction is a nucleophilic addition-elimination at the carbonyl carbon of the acylating agent. docbrown.infolibretexts.orgyoutube.com For example, the reaction with ethanoyl chloride would yield N-(5-methylbenzo[d]isoxazol-3-yl)ethanamide. libretexts.org Typically, these reactions are carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org

Reaction with Activated Enol Ethers:

The nucleophilic character of the amino group is also demonstrated in its reaction with activated enol ethers. A study on 5-methylisoxazol-3-amine showed that it reacts with electrophilic reagents like diethyl ethoxymethylenemalonate (EMM), ethoxymethylenecyanoacetate (EMCA), and ethoxymethylenemalononitrile (EMMN). imist.maimist.ma These reactions, which occur via nucleophilic attack of the amine on the electron-deficient double bond of the enol ether, lead to the formation of isoxazolylenamines. imist.maimist.ma In the case of EMM, the intermediate enamine can undergo intramolecular cyclization to form isoxazolo[2,3-a]pyrimidinones. imist.ma

ReactantReagentProductReaction TypeReference
5-Methylisoxazol-3-amineDiethyl ethoxymethylenemalonateIsoxazolylenamine, Isoxazolo[2,3-a]pyrimidinoneNucleophilic substitution, Cyclization imist.ma
5-Methylisoxazol-3-amineEthoxymethylenecyanoacetateIsoxazolylenamineNucleophilic substitution imist.ma
5-Methylisoxazol-3-amineEthoxymethylenemalononitrileIsoxazolylenamineNucleophilic substitution imist.ma

Synthesis of Alkylated and Arylated Derivatives

The synthesis of N-alkylated and N-arylated derivatives of this compound can be achieved through various established synthetic methodologies.

N-Alkylation:

N-alkylation can be accomplished by reacting this compound with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction of 2-amino-1,3-benzothiazole with α-iodo methyl ketones has been shown to proceed via N-alkylation of the endocyclic nitrogen. mdpi.com In the case of this compound, the exocyclic amino group would be the primary site of alkylation. For instance, reaction with methyl iodide would be expected to yield N-methyl-5-methylbenzo[d]isoxazol-3-amine.

N-Arylation:

The introduction of an aryl group onto the amine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds and is widely used for the synthesis of aryl amines from aryl halides and amines. wikipedia.orglibretexts.orgacsgcipr.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. libretexts.orgbeilstein-journals.org A variety of aryl halides (bromides, chlorides, and iodides) can be coupled with a broad range of amines. wikipedia.orgnih.gov The choice of ligand is crucial for the success of the reaction and depends on the nature of the coupling partners. libretexts.orgacsgcipr.org

Ullmann Condensation: This is a copper-catalyzed reaction for the N-arylation of amines with aryl halides. nih.govresearchgate.netsemanticscholar.org Traditional Ullmann conditions often require harsh reaction conditions, but milder methods have been developed using ligands such as amino acids (e.g., L-proline or N-methylglycine) to facilitate the coupling at lower temperatures. nih.govnih.gov

ReactionCatalystLigand (example)Base (example)Reference
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Phosphine (e.g., X-Phos, BINAP)KOt-Bu, NaOt-Bu wikipedia.orgbeilstein-journals.org
Ullmann CondensationCopper (e.g., CuI)Amino acid (e.g., L-proline)K₂CO₃ nih.govnih.gov

Applications in Chemical Synthesis and Molecular Design Utilizing 5 Methylbenzo D Isoxazol 3 Amine Scaffolds

Utility as Synthetic Intermediates and Building Blocks

The inherent reactivity of 5-Methylbenzo[d]isoxazol-3-amine makes it a key starting material or intermediate in the synthesis of elaborate chemical structures. Its amine group readily participates in a variety of chemical transformations, allowing for the strategic construction of larger, more complex molecular frameworks.

Construction of Complex Polyheterocyclic Systems

This compound is utilized as a precursor for the synthesis of intricate polyheterocyclic systems. These systems, which contain multiple interconnected heterocyclic rings, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. For instance, the reaction of 3-amino-5-methylisoxazole (B124983), a related compound, with activated enol ethers leads to the formation of isoxazolopyrimidinones through a condensation reaction followed by intramolecular cyclization. imist.maimist.ma This type of reaction highlights how the aminobenzisoxazole scaffold can be a foundational element in building fused heterocyclic systems. The synthesis of various benzisoxazole derivatives often involves cyclization reactions of precursors like 2-hydroxyaryl oximes or cycloaddition reactions involving arynes and nitrile oxides, demonstrating the versatility of the benzisoxazole core in constructing complex structures. chim.itorganic-chemistry.org

Precursors for the Synthesis of Sulfonamide Derivatives

The amine group of this compound provides a reactive site for the introduction of sulfonyl groups, leading to the formation of sulfonamide derivatives. The synthesis of these derivatives is a common strategy in medicinal chemistry to develop new therapeutic agents. The general synthesis of sulfonamides often involves the reaction of a primary or heteroaryl amine with an aryl sulfonyl chloride. researchgate.net Specifically, research has been conducted on the design and synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as potential inhibitors of biological targets. nih.gov While this research used a slightly different benzisoxazole core, the synthetic principle of reacting the amine with a sulfonyl chloride remains applicable to this compound. The resulting sulfonamides can be further modified to explore their structure-activity relationships.

Design of Functional Scaffolds for Chemical Biology Research

The benzisoxazole core, including that of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the development of new ligands and chemical probes.

Benzisoxazole Core as a Privileged Pharmacophore for Ligand Development

The benzisoxazole scaffold is a key component in a number of biologically active compounds. rsc.orgnih.govresearchgate.net Its rigid structure and potential for various substitutions allow for the fine-tuning of its interaction with biological macromolecules. The benzisoxazole template serves as a versatile backbone for designing potent and selective ligands for a range of biological targets. nih.govresearchgate.net This privileged nature stems from its ability to mimic other functional groups, such as a phenol (B47542) or catechol moiety, in a metabolically stable form. researchgate.net The development of new benzoxazole (B165842) and benzisoxazole derivatives is an active area of research, with many compounds showing promise as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govnih.gov

Integration into Diverse Molecular Architectures for Structural Studies

The this compound scaffold can be incorporated into a wide variety of molecular architectures to study structure-activity relationships. By systematically modifying the substituents on the benzisoxazole ring or the amine group, researchers can probe the specific interactions that govern the biological activity of a molecule. For example, the synthesis of isoxazole-tethered quinone-amino acid hybrids demonstrates how the isoxazole (B147169) core can be linked to other molecular fragments to create novel compounds for biological evaluation. nih.gov The ability to create diverse libraries of compounds based on the benzisoxazole scaffold is crucial for understanding how molecular structure dictates function.

Exploration in Peptide Chemistry

The unique properties of isoxazole-containing amino acids have led to their exploration in the field of peptide chemistry. While direct research on the incorporation of this compound into peptides is not extensively documented, the use of related isoxazole derivatives as unnatural amino acids provides a strong precedent for its potential in this area.

For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used as a novel unnatural β-amino acid in solid-phase peptide synthesis. nih.govnih.gov This demonstrates that the isoxazole ring can be compatibly integrated into peptide chains. The incorporation of such unnatural amino acids is a powerful tool for creating peptidomimetics with enhanced stability and novel biological activities. nih.gov Given its bifunctional nature (an aromatic amine and a heterocyclic core), this compound could potentially be derivatized to form a novel amino acid analog for incorporation into peptide structures, thereby expanding the chemical space of peptidomimetics. The study of hybrid peptides containing both α and β-amino acids is a promising area of research for developing new therapeutic agents. nih.gov

Incorporation as Novel Unnatural Amino Acid Residues in Solid-Phase Peptide Synthesis

The integration of this compound into a growing peptide chain via solid-phase peptide synthesis requires its conceptualization as an unnatural amino acid residue. This process involves the modification of the parent molecule to possess both a reactive amine group for peptide bond formation and a carboxylic acid functionality, or a suitable isostere, to enable coupling to the solid support or the subsequent amino acid in the sequence. While direct research on the incorporation of this compound is nascent, the principles of unnatural amino acid synthesis and SPPS provide a clear theoretical framework for its application.

The primary amino group at the 3-position of the benzo[d]isoxazole ring can serve as the nucleophile for peptide bond formation. To be utilized in standard Fmoc- or Boc-based SPPS protocols, a carboxylic acid group would need to be introduced elsewhere on the molecule, most plausibly on the phenyl ring or the methyl group, to serve as the point of attachment.

Table 1: Potential Coupling Strategies for this compound Derivatives in SPPS

Coupling StrategyActivating AgentDescription
Carbodimide-mediatedDIC/DCCThe carboxylic acid of the protected this compound derivative is activated by a carbodiimide (B86325) to form a reactive O-acylisourea intermediate, which then reacts with the free amine of the resin-bound peptide.
Activated EsterHOBt/HBTUThe carboxylic acid is pre-activated with an activating agent like HOBt or HBTU to form a more stable and reactive ester, which then undergoes aminolysis with the N-terminal amine of the peptide.

Detailed research findings on the successful incorporation of a closely related, yet distinct, compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, have demonstrated the feasibility of utilizing isoxazole-based unnatural amino acids in SPPS. In these studies, the unnatural β-amino acid was successfully coupled to resin-bound peptides. nih.govnih.gov This work highlights the potential for the broader class of isoxazole-containing amino acids in creating novel peptide structures. smolecule.com The amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid was found to be unreactive under typical Fmoc-protection conditions, allowing for its coupling to the N-terminus of a peptide on a solid support without the need for an amino-blocking group. nih.gov

The synthesis of hybrid peptides containing both α- and β-amino acids is a promising area of research for developing peptidomimetics with therapeutic applications. nih.gov The introduction of the rigid this compound scaffold is anticipated to impose conformational constraints on the peptide backbone, potentially leading to more stable secondary structures and enhanced binding affinity for biological targets. The specific impact of this residue on peptide structure and function remains a key area for future investigation.

Future Directions and Emerging Research Avenues for 5 Methylbenzo D Isoxazol 3 Amine

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 5-Methylbenzo[d]isoxazol-3-amine and its derivatives is geared towards efficiency, safety, and environmental responsibility. Research is moving beyond traditional methods to embrace green chemistry principles. nih.gov A primary focus is the development of one-pot cascade reactions and multicomponent reactions (MCRs) which enhance atom economy and reduce waste by combining several synthetic steps into a single operation. mdpi.commdpi.com

Key emerging strategies include:

Catalyst-Free and Aqueous Media Synthesis: Recent studies have demonstrated the successful synthesis of isoxazole (B147169) derivatives in aqueous media without the need for a catalyst. nih.gov This approach offers significant advantages by simplifying work-up procedures, employing mild reaction conditions, and adhering to green chemistry protocols.

Microwave-Assisted Synthesis: The use of microwave irradiation is a promising green technique for synthesizing isoxazole derivatives. nih.gov This method can dramatically enhance reaction rates, improve product yields, and increase selectivity compared to conventional heating methods. nih.gov

Sustainable Solvents: The use of deep eutectic solvents (DES) represents a novel and sustainable approach. acs.org These solvents are often biodegradable, have low toxicity, and can be recycled and reused multiple times without a significant drop in reaction yield, making them an environmentally friendly alternative to traditional organic solvents. acs.org

Flow Chemistry: The development of continuous flow systems for the synthesis of isoxazoles offers scalability and precise control over reaction parameters, leading to higher yields and purity. acs.org

A study involving the reaction of 5-methyl-isoxazol-3-amine with activated enol ethers has shown a pathway to generate novel isoxazolylenamines and isoxazolopyrimidinones, highlighting a direct route for its functionalization. imist.ma Future work will likely adapt these sustainable methodologies to the specific synthesis of this compound, aiming to create libraries of derivatives in a more efficient and eco-friendly manner.

Synthetic Method Key Features Potential Advantage for this compound Synthesis
Aqueous Media Synthesis Catalyst-free, uses water as a solvent. nih.govEnvironmentally benign, simplified work-up, high yields. nih.gov
Microwave Irradiation Enhanced reaction rates, high selectivity. nih.govRapid synthesis of derivatives, improved energy efficiency. nih.gov
Deep Eutectic Solvents (DES) Reusable and biodegradable solvent system. acs.orgSustainable production, potential for novel reactivity. acs.org
1,3-Dipolar Cycloaddition A fundamental and versatile route to the isoxazole ring. researchgate.netnih.govnih.govHigh regioselectivity for constructing the core isoxazole structure. nih.gov

Advanced Spectroscopic and Structural Characterization of Derivatives

As novel derivatives of this compound are synthesized, their unambiguous structural confirmation is paramount. Future research will rely on a suite of advanced analytical techniques to provide comprehensive characterization.

Multidimensional NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) will be crucial for elucidating the precise three-dimensional structure and stereochemistry of complex derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry provide exact mass measurements, which are essential for confirming elemental composition and identifying unknown products or impurities with high confidence. nih.gov

Single-Crystal X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule. elsevierpure.com For derivatives of this compound, X-ray crystallography can unequivocally determine the tautomeric form, bond lengths, bond angles, and reveal crucial intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the compound's physical properties and solid-state packing. elsevierpure.com

Fluorescence Spectroscopy: For derivatives designed as molecular probes or imaging agents, detailed studies of their photophysical properties, including absorption and emission spectra and fluorescence quantum yields, will be essential. nih.gov

The combination of these techniques will provide a complete picture of the molecular architecture of new analogs, which is critical for understanding their chemical reactivity and for establishing structure-activity relationships (SAR).

Computational Design of Novel Functionalized Analogs

In silico methods are becoming indispensable in modern chemical research, enabling the rational design of molecules with desired properties before their physical synthesis. The computational design of novel functionalized analogs of this compound represents a significant future direction.

Density Functional Theory (DFT): DFT calculations are a powerful tool for optimizing molecular geometries, predicting spectroscopic data (like NMR chemical shifts), and understanding the electronic structure of molecules. nih.govnih.govresearchgate.net This theoretical insight can help rationalize experimental findings and guide the synthesis of new derivatives with specific electronic properties. nih.gov

Molecular Docking: This computational technique is used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. nih.govacs.org By screening virtual libraries of this compound analogs against various protein targets, researchers can identify promising candidates for further development. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of a ligand-protein complex over time, offering a more detailed understanding of the binding interactions predicted by molecular docking. nih.govacs.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.govresearchgate.net This early-stage assessment helps to prioritize candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development. researchgate.net

These computational approaches allow for a more focused and efficient discovery process, reducing the time and resources required for synthesizing and testing new compounds.

Interdisciplinary Approaches Integrating Synthetic and Theoretical Methodologies

The most powerful future research on this compound will emerge from the seamless integration of synthetic chemistry with theoretical and computational studies. This interdisciplinary approach creates a synergistic cycle of design, synthesis, and validation.

The workflow typically involves:

Computational Design: Theoretical methods are used to design a series of novel analogs with predicted high affinity for a specific target and favorable pharmacokinetic properties. nih.govresearchgate.net

Guided Synthesis: Synthetic chemists then employ novel and sustainable methods to create the prioritized compounds. researchgate.net

Characterization and Evaluation: The synthesized molecules are fully characterized using advanced spectroscopic techniques, and their biological activity is assessed through in vitro assays. nih.govresearchgate.net

Model Refinement: The experimental results are used to refine the initial computational models, leading to a better understanding of the structure-activity relationships and enabling the design of the next generation of more potent and selective compounds. acs.org

This integrated strategy, combining the predictive power of computational chemistry with the practical capabilities of modern organic synthesis, represents the future of molecular discovery. By applying this approach to this compound, researchers can accelerate the development of novel functional molecules based on this promising scaffold.

Q & A

Advanced Research Question

  • In vitro assays : Use transfected cell lines (e.g., HEK293 for ion channel studies ) to measure IC50 values.
  • In vivo models : Employ P-gp/BCRP knockout mice to assess blood-brain barrier penetration of radiolabeled analogs .
  • Proteomic profiling : Identify off-target effects via kinase inhibition panels .

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